molecular formula C12H11Cl2N5 B14690680 5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24749-08-4

5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B14690680
CAS No.: 24749-08-4
M. Wt: 296.15 g/mol
InChI Key: ZMBQOLCRKZBFMJ-UHFFFAOYSA-N
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Description

5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a diazenyl group attached to a dichlorophenyl ring and a dimethylpyrimidin-2-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves the diazotization of 2,5-dichloroaniline followed by coupling with 4,6-dimethylpyrimidin-2-amine. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the stability of the diazonium intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,4-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
  • 5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-thiol
  • 5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-ol

Uniqueness

5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the aromatic ring and the presence of the diazenyl group

Properties

CAS No.

24749-08-4

Molecular Formula

C12H11Cl2N5

Molecular Weight

296.15 g/mol

IUPAC Name

5-[(2,5-dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C12H11Cl2N5/c1-6-11(7(2)17-12(15)16-6)19-18-10-5-8(13)3-4-9(10)14/h3-5H,1-2H3,(H2,15,16,17)

InChI Key

ZMBQOLCRKZBFMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)N=NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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